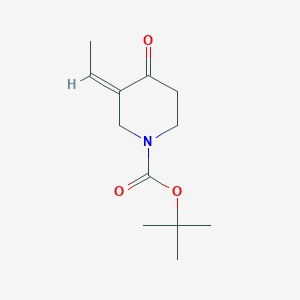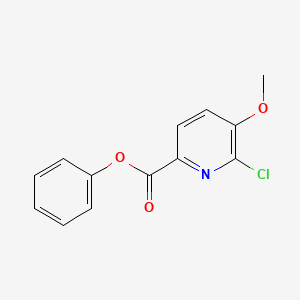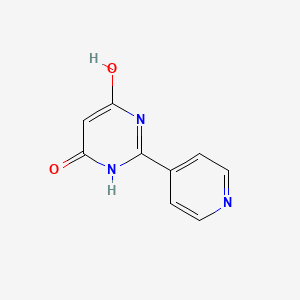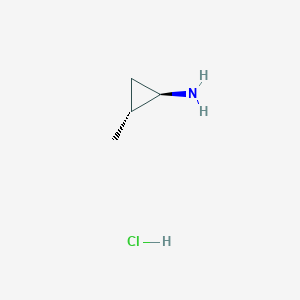![molecular formula C12H20Cl2N2O B3250651 3-[(Benzylamino)methyl]pyrrolidin-3-ol dihydrochloride CAS No. 2044713-19-9](/img/structure/B3250651.png)
3-[(Benzylamino)methyl]pyrrolidin-3-ol dihydrochloride
概要
説明
“3-[(Benzylamino)methyl]pyrrolidin-3-ol dihydrochloride” is a chemical compound with the CAS Number: 2044713-19-9 . It has a molecular weight of 279.21 and its molecular formula is C12H20Cl2N2O .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C12H18N2O.2ClH/c15-12(6-7-13-9-12)10-14-8-11-4-2-1-3-5-11;;/h1-5,13-15H,6-10H2;2*1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound is a powder at room temperature . Unfortunately, the boiling point and other specific physical and chemical properties were not available in the sources I found.作用機序
BAM-15 works by uncoupling oxidative phosphorylation in mitochondria, which leads to an increase in energy expenditure and a decrease in ATP production. This process is achieved through the activation of the adenine nucleotide translocator (ANT), which leads to the dissipation of the proton gradient across the mitochondrial inner membrane.
Biochemical and physiological effects:
BAM-15 has been shown to have a range of biochemical and physiological effects on various tissues and organs in the body. These effects include an increase in oxygen consumption, a decrease in ATP production, and an increase in glucose uptake. BAM-15 has also been shown to have a protective effect on mitochondria, reducing oxidative stress and improving mitochondrial function.
実験室実験の利点と制限
One of the main advantages of BAM-15 in lab experiments is its ability to selectively target mitochondria, which makes it a useful tool for studying mitochondrial function and dysfunction. However, BAM-15 has some limitations, including its potential toxicity and the need for careful dosing and administration.
将来の方向性
There are several potential future directions for research on BAM-15. One area of interest is the development of more selective and potent uncoupling agents that can be used for the treatment of metabolic disorders and other diseases. Another area of research is the identification of new targets for BAM-15 and related compounds, which could lead to the development of novel therapeutics for a range of diseases. Finally, there is a need for further investigation into the safety and toxicity of BAM-15 and related compounds, particularly in the context of long-term use and potential clinical applications.
Conclusion:
In conclusion, 3-[(Benzylamino)methyl]pyrrolidin-3-ol dihydrochloride is a promising compound with potential therapeutic applications in various fields of scientific research. Its ability to selectively target mitochondria and uncouple oxidative phosphorylation makes it a useful tool for studying mitochondrial function and dysfunction. Further research is needed to fully understand the mechanisms of action of BAM-15 and its potential applications in the treatment of metabolic disorders, cancer, and other diseases.
科学的研究の応用
BAM-15 has been extensively studied for its potential therapeutic applications in various fields of scientific research. One of the most promising areas of research involves the use of BAM-15 as an uncoupling agent for the treatment of metabolic disorders such as obesity and type 2 diabetes. BAM-15 has also been studied for its potential use in the treatment of cancer, neurodegenerative diseases, and mitochondrial disorders.
Safety and Hazards
特性
IUPAC Name |
3-[(benzylamino)methyl]pyrrolidin-3-ol;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O.2ClH/c15-12(6-7-13-9-12)10-14-8-11-4-2-1-3-5-11;;/h1-5,13-15H,6-10H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQLTVXFPIUPUQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1(CNCC2=CC=CC=C2)O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




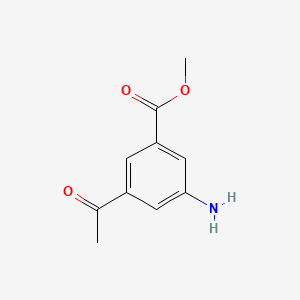
![5-hydroxy-1-((3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B3250578.png)
![2-[(Furan-2-ylmethyl)amino]benzonitrile](/img/structure/B3250585.png)


